Modafinil

Beschreibung

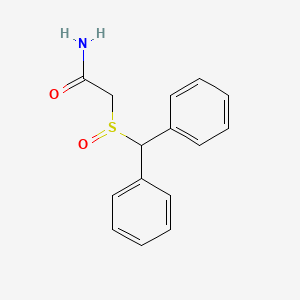

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzhydrylsulfinylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGHCGITMMYXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023329 | |

| Record name | Modafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol and acetone., 6.22e-01 g/L | |

| Record name | Modafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

[(RS)-(diphenylmethyl)sulfinyl]acetic acid; 2-[(diphenylmethyl)sulfonyl]acetamide; methyl [(RS)-(diphenylmethyl)sulfinyl]acetate | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

68693-11-8, 112111-47-4, 112111-43-0 | |

| Record name | Modafinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68693-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Modafinil [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | modafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Armodafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Armodafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | modafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Modafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Diphenylmethyl)sulfinyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UK8X3U3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164-166 °C, 164 - 166 °C | |

| Record name | Modafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Neurobiological Mechanisms of Action of Modafinil

Neurotransmitter System Modulation

Modafinil (B37608) influences multiple neurotransmitter systems, including histamine (B1213489), norepinephrine (B1679862), serotonin (B10506), dopamine (B1211576), glutamate (B1630785), GABA, and orexin (B13118510) systems, contributing to its wake-promoting and cognitive effects. researchgate.netnih.govdroracle.airesearchgate.net

Dopaminergic System Interactions

The dopaminergic system plays a significant role in the effects of this compound, particularly concerning wakefulness and alertness. researchgate.netresearchgate.netnih.gov

Studies have shown that this compound inhibits the reuptake of dopamine by binding to the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. researchgate.netdrugbank.comnih.govresearchgate.net This interaction is considered a key mechanism by which this compound promotes wakefulness. researchgate.netdrugbank.comnih.gov Research using positron emission tomography (PET) in humans has demonstrated that this compound significantly blocks DAT in areas such as the caudate, putamen, and nucleus accumbens, resulting in elevated extracellular dopamine in the striatum. researchgate.netnih.govsnmjournals.orgnih.gov

Table 1: this compound's Effect on DAT Occupancy and Extracellular Dopamine in Human Brain Regions

| Brain Region | DAT Occupancy (% Inhibition of [¹¹C]cocaine binding potential) | Extracellular Dopamine (% Decrease in [¹¹C]raclopride binding potential) |

| Caudate | 53.8% (95% CI, 43.9% to 63.6%; P < .001) nih.gov | 6.1% (95% CI, 1.5% to 10.8%; P = .02) nih.gov |

| Putamen | 47.2% (95% CI, 39.1% to 55.4%; P < .001) nih.gov | 6.7% (95% CI, 3.2% to 10.3%; P = .002) nih.gov |

| Nucleus Accumbens | 39.3% (95% CI, 30% to 49%; P = .001) nih.gov | 19.4% (95% CI, 5% to 35%; P = .02) nih.gov |

While this compound inhibits DAT like classical psychostimulants such as cocaine and amphetamine, its interaction with the dopaminergic system exhibits notable differences. researchgate.netwikipedia.orgfrontiersin.org this compound is considered a weak, but selective, inhibitor of the dopamine transporter compared to cocaine or methylphenidate. researchgate.netfrontiersin.orgvice.comnih.gov Studies have shown that this compound is substantially less effective in stimulating dopamine levels than cocaine or methylphenidate at non-toxic doses. nih.gov Unlike classical stimulants, this compound shows a lower potential for causing euphoria, which is attributed to differences in how it interacts with dopamine transporters at a cellular level and its protracted pharmacodynamic response on extracellular dopamine. wikipedia.orgfrontiersin.orgvice.com Furthermore, this compound does not consistently maintain self-administration in animal models at doses that increase extracellular dopamine to levels greater than those elicited by self-administered doses of methylphenidate or cocaine, suggesting a lower abuse liability. researchgate.netnih.gov

Table 2: Comparison of this compound and Classical Psychostimulants on Dopamine System Interactions

| Feature | This compound | Classical Psychostimulants (Cocaine, Amphetamine) |

| DAT Inhibition | Yes | Yes |

| Potency at DAT | Low researchgate.netfrontiersin.orgvice.comnih.gov | High vice.comnih.gov |

| Efficacy in Stimulating Extracellular DA | Lower than cocaine/methylphenidate nih.gov | Higher than this compound nih.gov |

| Potential for Euphoria | Low wikipedia.orgvice.com | High wikipedia.orgvice.com |

| Self-Administration in Animal Models | Does not consistently maintain researchgate.netnih.gov | Maintains nih.gov |

| Pharmacodynamic Response on Extracellular DA | Protracted frontiersin.org | Rapid frontiersin.org |

Dopaminergic D1 receptors are considered essential for the wakefulness induced by this compound. nih.govjneurosci.org Research using D2 receptor-deficient mice and D1 receptor-specific antagonists has indicated that both D1 and D2 receptors play a crucial role in the arousal effects of this compound. nih.govjneurosci.org Pretreatment with a D1 receptor antagonist has been shown to block the arousal effects of lower doses of this compound in wild-type mice and completely abolish this compound-induced wakefulness in D2 receptor knockout mice. nih.govjneurosci.orgnih.gov This suggests a cooperative or synergistic functional interaction between D1 and D2 receptors in mediating this compound's effects on wakefulness. nih.gov Furthermore, D1 receptor signaling appears to be essential for this compound's effects on locomotion and anxiety in certain animal models.

Differential Effects Compared to Classical Psychostimulants (e.g., Cocaine, Amphetamine)

Orexinergic (Hypocretin) System Activation

The orexinergic system, consisting of neurons in the lateral hypothalamus that produce orexin neuropeptides (orexin A and orexin B, also known as hypocretin-1 and hypocretin-2), is critically involved in regulating wakefulness and arousal states. drugbank.comwikipedia.orgimrpress.comscienceopen.com this compound is known to activate orexin neurons. drugbank.comimrpress.com This activation is thought to contribute significantly to this compound's wake-promoting properties. drugbank.comwikipedia.orgimrpress.com Studies have shown that this compound increases signaling within hypothalamic orexin pathways. wikipedia.org Activation of orexin neurons by this compound may be an important step in its mechanism of action, and the orexin system interacts with other neurotransmitter systems, including dopaminergic and histaminergic pathways, to promote wakefulness and attention. imrpress.comscienceopen.comqeios.com While some studies initially hypothesized that this compound's wakefulness-promoting effects were mediated by orexin, research in orexin-null mice surprisingly showed that this compound was more effective in increasing wakefulness in these mice than in wild-type littermates, suggesting that the presence of orexin is not strictly required for this effect, although orexin may mediate some of the alerting effects. nih.govnih.gov

Histaminergic System Stimulation

This compound also stimulates the histaminergic system, which is involved in promoting wakefulness. researchgate.netwikipedia.orgjneurosci.orgnih.govnih.govnih.gov this compound increases histamine release, particularly in the anterior hypothalamus. nih.govresearchgate.net This effect is thought to be indirect. nih.govresearchgate.netpreprints.org One proposed mechanism involves this compound attenuating inhibitory GABAergic input to histaminergic neurons in the tuberomammillary nucleus (TMN), thereby increasing their activity and histamine release. nih.govnih.govpreprints.org The orexinergic system appears to be involved in this process, as the this compound-induced increase in histamine release is reduced or abolished in the absence of functional orexin neurons, suggesting that this compound increases histaminergic tone via orexinergic neurons. nih.govpreprints.orgresearchgate.net Studies comparing this compound and methylphenidate have shown that the locomotor effects of this compound, but not methylphenidate, involve the central histaminergic systems. nih.gov

Table 3: Summary of this compound's Effects on Orexinergic and Histaminergic Systems

| Neurotransmitter System | This compound Effect | Proposed Mechanism | Key Findings |

| Orexinergic (Hypocretin) | Activates orexin neurons. drugbank.comimrpress.com Increases signaling in hypothalamic pathways. wikipedia.org | Direct or indirect activation of orexin neurons. imrpress.com | Contributes to wakefulness. drugbank.comwikipedia.orgimrpress.com May mediate some alerting effects. nih.gov Wakefulness effect observed even in orexin-null mice. nih.gov |

| Histaminergic | Stimulates histamine release, especially in the anterior hypothalamus. nih.govresearchgate.net | Indirect; possibly via attenuation of GABAergic input to TMN neurons. nih.govnih.govpreprints.org | Involved in wakefulness. researchgate.netwikipedia.orgjneurosci.orgnih.govnih.govnih.gov Effect is dependent on orexinergic system. nih.govpreprints.orgresearchgate.net Different from methylphenidate. nih.gov |

Noradrenergic System Engagement

This compound influences the noradrenergic system, which plays a significant role in arousal and alertness. patsnap.comresearchgate.netnih.gov

Studies have investigated this compound's interaction with the norepinephrine transporter (NET). Some research indicates that this compound can inhibit norepinephrine uptake, leading to increased extracellular norepinephrine levels in certain brain regions. patsnap.comnih.govfrontiersin.org However, other studies suggest that this compound has weak or negligible affinity for the NET in vitro. wikipedia.orgnih.govresearchgate.netfrontiersin.org In vivo studies using PET imaging in rhesus monkeys have shown that this compound occupies thalamic NET sites. nih.gov Despite some evidence of NET interaction, the necessity of noradrenergic projections from the locus coeruleus for this compound's wake-promoting action has been questioned in animal models. nih.gov

Table 1: this compound Interaction with Norepinephrine Transporter (NET)

| Study / Method | Finding | Citation |

| In vivo PET imaging (rhesus monkeys) | Occupies thalamic NET sites | nih.gov |

| In vitro (HEK293 cells transfected with NET) | Inhibited NE uptake with IC50 of 35.6 μM | nih.gov |

| In vitro binding/uptake assays | Weak or negligible affinity for NET | wikipedia.orgnih.govresearchgate.netfrontiersin.org |

| Animal studies (DSP-4 treatment) | Noradrenergic projections not necessary for wake-promoting action | nih.gov |

| In vivo microdialysis (medial hypothalamus) | Increases extracellular NE levels | researchgate.net |

This compound has been suggested to have partial alpha-1B adrenergic agonist effects by directly stimulating these receptors. drugbank.com The wake-promoting effects of this compound can be attenuated by alpha-1 adrenergic receptor antagonists like prazosin. droracle.aifda.gov Some early research characterized this compound as a putative central alpha-1 adrenergic agonist. capes.gov.br Studies have explored the role of brain alpha-1B adrenoceptors in this compound-induced behavioral activity. frontiersin.org

Norepinephrine Transporter (NET) Interactions

Serotonergic System Modulation

This compound has been shown to modulate the serotonergic system. patsnap.comnih.govwikipedia.orgresearchgate.netnih.gov While some laboratory research indicates little to no direct affinity for serotonin transporters (SERT) wikipedia.orgnih.govresearchgate.netfrontiersin.org, studies have demonstrated that this compound can stimulate the serotonergic system in specific brain regions, such as the cortex, dorsal raphe nucleus, and amygdala, particularly at lower doses. nih.gov Elevated concentrations of serotonin can occur as an indirect effect following this compound administration, potentially due to increased extracellular dopamine activity. wikipedia.org this compound's impact on the serotonin system is believed to involve modulation of serotonin receptors and an indirect increase in serotonin levels, which may influence mood and cognitive function. patsnap.com It has been found that increasing serotonin levels within the synaptic cleft can lead to the activation of inhibitory 5HT1A receptors.

GABAergic System Inhibition and Modulation

This compound is known to influence the GABAergic system, primarily by decreasing levels of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. patsnap.comresearchgate.netfrontiersin.orgeinj.orgnih.gov This reduction in GABAergic activity is thought to contribute to increased wakefulness and alertness by diminishing inhibitory signals. patsnap.com Studies have shown that this compound can inhibit the activity of GABA neurons in various brain regions, including the cerebral cortex, basal ganglia, medial preoptic area, and posterior hypothalamus in rats. nih.gov This effect may help cells recover their neurosecretory coupling mechanism after glutamate exposure, rather than simply stimulating additional GABA release. nih.gov The this compound-induced reductions in GABA may be dependent on catecholaminergic signaling and can be attenuated by serotonin 2 receptor antagonists. researchgate.netfrontiersin.org

Glutamatergic System Activation

This compound affects the glutamatergic system by increasing the release of glutamate, the primary excitatory neurotransmitter in the brain. patsnap.comwikipedia.orgresearchgate.netfrontiersin.orgeinj.orgconsensus.app This action is thought to enhance neuronal excitability and synaptic plasticity, processes critical for cognitive functions like learning and memory. patsnap.com Increased extracellular glutamate concentrations have been observed in brain regions such as the striatum and hippocampus following this compound administration. frontiersin.orgeinj.org This increase in glutamate release may be secondary to elevated extracellular dopamine. frontiersin.org Potentiation of glutaminergic synapses on hypocretin/orexin neurons and monoaminergic systems, alongside inhibitory effects on GABA, is considered a potential mediator of this compound's wakefulness-promoting and cognitive-enhancing effects. psychscenehub.com

Cellular and Molecular Mechanisms

Beyond its interactions with neurotransmitter systems, this compound's cellular and molecular mechanisms are being investigated. While the precise primary target remains elusive droracle.ainih.gov, this compound is known to bind to the dopamine transporter (DAT), inhibiting dopamine reuptake and increasing extracellular dopamine levels. patsnap.comdroracle.airesearchgate.netfrontiersin.orgdrugbank.comfrontiersin.orgpsychscenehub.comnih.govplos.org This interaction with DAT is considered central to its wake-promoting effects. psychscenehub.com this compound's affinity for DAT is relatively low compared to classical stimulants like cocaine or amphetamine, which may contribute to its distinct pharmacological profile and lower abuse potential. frontiersin.orgpsychscenehub.comnih.govplos.org

Research also suggests that this compound may enhance neuroelectrosecretory coupling in neurons, contributing to enhanced neurotransmitter release without directly stimulating neurons. nih.gov Studies have indicated that this compound can increase electrical coupling between cortical interneurons and between nerve cells in the inferior olivary nucleus by enhancing gap junction coupling. pnas.org This effect is mediated through a Ca2+/calmodulin protein kinase II (CaMKII)-dependent step. pnas.org this compound has also been shown to have antioxidative and neuroprotective effects, although their direct relation to its wake-promoting properties is not fully understood. researchgate.netnih.gov

Table 2: Key Molecular Targets and Interactions of this compound

| Target / System | Interaction / Effect | Citation |

| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake; increased extracellular dopamine levels. Primarily binds here. | patsnap.comdroracle.airesearchgate.netfrontiersin.orgdrugbank.comfrontiersin.orgpsychscenehub.comnih.govplos.org |

| Norepinephrine Transporter (NET) | Some evidence of inhibition and occupancy; weak affinity in vitro. | patsnap.comnih.govfrontiersin.orgnih.govresearchgate.net |

| Alpha-1B Adrenergic Receptor | Partial agonist effects; direct stimulation. | droracle.aidrugbank.comfda.govcapes.gov.br |

| Serotonin Transporter (SERT) | Little to no direct affinity; indirect modulation of serotonin levels and receptors. | patsnap.comnih.govwikipedia.orgnih.govresearchgate.netfrontiersin.org |

| GABAergic System | Decreases GABA levels; inhibits GABA neuron activity. | patsnap.comresearchgate.netfrontiersin.orgeinj.orgnih.gov |

| Glutamatergic System | Increases glutamate release; activates glutamatergic circuits. | patsnap.comwikipedia.orgresearchgate.netfrontiersin.orgeinj.orgconsensus.app |

| Gap Junctions | Increases electrical coupling between neurons via CaMKII. | pnas.org |

| Orexin (Hypocretin) | May increase signaling within hypothalamic orexin pathways. | patsnap.comdroracle.aiwikipedia.orgdrugbank.com |

| Histamine | Stimulates histamine systems. | patsnap.comresearchgate.netdroracle.aijneurosci.orgnih.govfrontiersin.org |

Neuroprotective Effects and Oxidative Stress Pathways

Studies suggest that this compound may exert neuroprotective effects, potentially mediated through the attenuation or prevention of oxidative stress. This compound has been shown to reduce levels of lipid peroxidation products and increase levels of reduced glutathione (B108866) in damaged neurons in preclinical models. nih.gov These findings indicate an ability to counteract oxidative damage. nih.gov this compound may also directly influence enzymes involved in the brain's free-radical scavenging system, such as glutathione peroxidase or superoxide (B77818) dismutase, thereby reducing free-radical levels. ekb.eg Another proposed mechanism involves the modulation of adenosine (B11128) levels in the brain, which may contribute to its antioxidant role. Research in a rotenone-induced model of neurodegeneration indicated that this compound decreased oxidative stress markers and increased levels of superoxide dismutase and catalase. ekb.egresearchgate.net

Data on this compound's Impact on Oxidative Stress Markers (Preclinical Model)

| Marker | Rotenone Control | This compound Treated | Change (%) |

| MDA (nmol/g tissue) | 127.47 ± 4.52 | 53.73 ± 1.37 | -57.87 |

| Superoxide Dismutase | Decreased | Elevated | - |

| Catalase | Decreased | Elevated | - |

*Note: MDA data is for a specific dose (0.3 mg/kg) of this compound. ekb.eg Superoxide Dismutase and Catalase changes are qualitative observations. ekb.egresearchgate.net

Anti-inflammatory Effects

Recent evidence suggests that this compound may possess immunomodulatory and anti-inflammatory properties. researchgate.netnih.govtandfonline.com Studies in animal models of brain inflammation and neurodegenerative disorders, including systemic inflammation, methamphetamine-induced neuroinflammation, Parkinson's disease, brain ischemia, and multiple sclerosis, have indicated an anti-inflammatory effect. nih.govsci-hub.se this compound appears to act on resident glial cells and infiltrating immune cells, negatively affecting both innate and adaptive immune responses in the brain. nih.gov Preclinical studies have demonstrated that this compound can reduce pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, while increasing anti-inflammatory factors like IL-10. researchgate.nettandfonline.comfrontiersin.org This inhibitory effect on pro-inflammatory cytokine release has been observed in various models, including atherosclerosis and inflammatory bowel disease. tandfonline.comsci-hub.se

Data on this compound's Impact on Inflammatory Markers (Preclinical Model of Sleep Deprivation)

| Marker | Sleep Deprivation | This compound Treated |

| IL-1β | Increased | Reduced |

| TNF-α | Increased | Reduced |

| IL-6 | Increased | Reduced |

| IL-10 | Decreased | Increased |

*Note: Data based on findings in a mouse model of sleep deprivation. frontiersin.org

Impact on Synaptic Plasticity and Neurogenesis, particularly Hippocampal Neurogenesis

This compound has been shown in preclinical settings to promote synaptic plasticity and neurogenesis, particularly within the hippocampus. frontiersin.orgresearchgate.net Sleep deprivation, for instance, can inhibit the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, disrupting synaptic plasticity and leading to cognitive decline. frontiersin.org this compound treatment has been shown to upregulate BDNF expression in the hippocampus and enhance synaptic activity in sleep-deprived mice, potentially counteracting these negative effects. frontiersin.org Chronic this compound administration in a mouse model of menopause also restored attenuated hippocampal synaptic transmission and long-term potentiation, and increased the number of new neurons in the dentate gyrus. nih.gov The mechanisms underlying this compound's effects on hippocampal neurogenesis are still being investigated, but they may involve increased hippocampal activity. researchgate.net

Brain Region-Specific Activation and Functional Connectivity

Activation Patterns in Cortical and Subcortical Structures

This compound influences activity in various cortical and subcortical brain regions. It is known to act on subcortical structures such as the thalamus, hypothalamus, and amygdala, which are involved in regulating wakefulness. frontiersin.orgnih.gov this compound can also increase dopamine levels in the frontal cortex, a region important for cognitive performance. nih.gov Functional neuroimaging studies have indicated that this compound activates cortical and subcortical sites, including hypothalamic and thalamic regions. researchgate.net In sleep-deprived individuals, this compound has been shown to increase activation volumes in the medial wall, posterior parietal cortex (PPC), and lateral prefrontal cortex (LPC). oup.com

Functional Magnetic Resonance Imaging (fMRI) Studies on Brain Activity

fMRI studies have been instrumental in understanding this compound's effects on brain activity. These studies often assess changes in the blood-oxygen-level-dependent (BOLD) signal, which is correlated with neuronal activity. nih.gov Research using fMRI has shown that this compound can alter brain activation patterns during cognitive tasks. For example, in methamphetamine-dependent individuals, this compound improved learning performance and was associated with greater activation in the bilateral insula/ventrolateral prefrontal cortex and anterior cingulate cortices during a learning task. nih.gov In healthy individuals, this compound has been shown to increase activation in the alerting network, particularly in the occipital lobe. researchgate.net Some studies have also observed reduced BOLD signals in certain areas, such as the prefrontal cortex and anterior cingulate cortex during executive cognition tasks, and decreased amygdala reactivity to fearful stimuli. researchgate.net

This compound-Induced Changes in Functional Connectivity

This compound has been shown to modulate functional connectivity (FC) between different brain regions and networks, as revealed by resting-state fMRI (rs-fMRI) studies. In healthy elderly subjects, this compound promoted enhanced centrality in the bilateral primary visual (V1) cortex and increased FC between V1 and specific cerebellar (Crus I, Crus II, VIIIa lobule) and frontal (right inferior frontal sulcus and left middle frontal gyrus) regions. frontiersin.orgnih.gov These changes in cortico-cerebellar connectivity may be related to attention and executive functions. frontiersin.orgnih.gov In young healthy subjects, a single dose of this compound increased the activation of Frontal Parietal Control (FPC) and Dorsal Attention (DAN) networks. plos.org this compound has also been reported to enhance FC in the locus coeruleus-prefrontal cortex pathway, which is involved in attention and cognitive functions. plos.org Furthermore, this compound has been shown to increase FC between the right posterior insula and regions like the putamen, superior frontal gyrus, and anterior cingulate cortex. openfmri.orgplos.org Changes in FC between the fronto-parietal network (FPN) and default mode network (DMN) have also been observed with this compound administration. researchgate.net

Pharmacodynamics and Pharmacokinetics of Modafinil

Metabolism and Elimination Pathways

The major route of elimination for modafinil (B37608) is metabolism, primarily occurring in the liver, with subsequent excretion of metabolites in the urine. nih.govdrugbank.comfda.govfda.govdroracle.airesearchgate.net Approximately 90% of an administered dose is metabolized, and less than 10% is excreted as the unchanged parent compound. nih.goveuropa.eufda.govfda.govdroracle.airesearchgate.net Metabolism involves several pathways, including amide hydrolysis, S-oxidation, aromatic ring hydroxylation, and glucuronide conjugation. fda.govfda.gov

Amide hydrolysis is identified as a major metabolic pathway for this compound. nih.govscialert.netdroracle.airesearchgate.netscialert.net This non-CYP-related pathway is considered the most rapid in metabolizing this compound. droracle.ai Hydrolysis of this compound primarily yields this compound acid, which is a major circulating metabolite. fda.govfda.govwikipedia.orgiiab.me

The excretion of this compound and its metabolites is chiefly renal. nih.goveuropa.eufda.govfda.govdroracle.airesearchgate.net Approximately 80% of the administered radioactivity from radiolabeled this compound is recovered in the urine as metabolites within 11 days post-dose. fda.govfda.gov The largest fraction of the drug in urine is this compound acid, although at least six other metabolites are present in lower concentrations. fda.govfda.gov Less than 10% of the administered dose is excreted in the urine as unchanged this compound. nih.goveuropa.eufda.govfda.govdroracle.airesearchgate.net

Role of Amide Hydrolysis

Elimination Half-Life and Steady-State Characteristics

The effective elimination half-life of this compound after multiple doses is approximately 15 hours. nih.goveuropa.eufda.govfda.govdroracle.aimims.compsychscenehub.commedicines.org.uk This half-life is largely influenced by the longer-lived l-enantiomer (B50610) of this compound, as this compound is a racemic compound and its enantiomers have different pharmacokinetics. europa.eueuropa.eufda.govfda.govmedicines.org.uk At steady state, total exposure to the l-isomer is approximately three times greater than that of the d-isomer. fda.govfda.gov Apparent steady-state concentrations of total this compound and the l-isomer are typically reached within 2 to 4 days of once-daily dosing. nih.govfda.govfda.govpsychscenehub.com The pharmacokinetics of this compound are generally linear and time-independent within the dose range of 200 to 600 mg/day, with systemic exposure increasing proportionally with the dose. nih.goveuropa.eumedicines.org.uk

Data on this compound Pharmacokinetics:

| Parameter | Value | Source |

| Peak Plasma Concentration (Tmax) | 2-4 hours | nih.goveuropa.eufda.govhres.ca |

| Protein Binding | ~60% (mainly albumin) | europa.eufda.govhres.cafda.gov |

| Volume of Distribution (Vd) | ~0.9 L/kg | fda.govhres.cafda.gov |

| Metabolism | Primarily hepatic (~90%) | nih.govdrugbank.comfda.govfda.govdroracle.airesearchgate.net |

| Excretion | Primarily renal (as metabolites) | nih.goveuropa.eufda.govfda.govdroracle.airesearchgate.net |

| Unchanged Drug Excreted in Urine | < 10% | nih.goveuropa.eufda.govfda.govdroracle.airesearchgate.net |

| Effective Elimination Half-Life | ~15 hours | nih.goveuropa.eufda.govfda.govdroracle.aimims.compsychscenehub.commedicines.org.uk |

| Time to Steady State | 2-4 days | nih.govfda.govfda.govpsychscenehub.com |

Drug-Drug Interactions Mediated by Cytochrome P450 System

This compound has the potential to be a perpetrator of metabolic drug-drug interactions by altering CYP enzyme activity. drugbank.comnih.gov In vitro studies have shown that this compound can induce CYP1A2, CYP2B6, and CYP3A4 activities. nih.govfda.govdroracle.aipharmgkb.orgdrugbank.com Clinically, this compound has been found to affect the pharmacokinetics of drugs metabolized by CYP3A4. wikipedia.org Chronic administration of this compound has been shown to decrease the systemic exposure to CYP3A4 substrates such as ethinyl estradiol (B170435) and triazolam, suggesting induction of CYP3A4. openaccessjournals.comfda.govfda.govdrugbank.com

This compound is also a reversible inhibitor of CYP2C19. nih.govfda.govdroracle.aipharmgkb.orgdrugbank.commedsafe.govt.nz Co-administration of this compound with drugs largely eliminated via the CYP2C19 pathway, such as diazepam and phenytoin, may lead to increased circulating levels of these compounds. fda.govmedsafe.govt.nzdrugs.comdrugs.com While in vitro data suggested suppression of CYP2C9, a clinical study in healthy volunteers did not show a significant effect of chronic this compound treatment on the pharmacokinetics of warfarin, a CYP2C9 substrate. fda.gov

The potential for this compound to affect the metabolism of co-administered drugs necessitates careful consideration, particularly for drugs with a narrow therapeutic index. drugs.com

Sex-Specific Pharmacokinetic Differences

Sex-specific pharmacokinetic differences have been observed with this compound. Some studies indicate higher bioavailability and mean peak plasma concentrations (Cmax) in women compared to men following a single oral dose. wikipedia.org For instance, in one study with a single 200 mg oral dose, the mean Cmax was 5.2 mg/L in women versus 4.2 mg/L in men (p < 0.05). wikipedia.org This difference persisted even after adjusting for body weight. wikipedia.org The clearance of this compound has been reported to be approximately 30% higher in men than in women, resulting in significantly higher plasma concentrations in women after a single dose. wikipedia.org

However, other research suggests that the pharmacokinetics of this compound are not affected by gender. fda.govfda.gov A study in healthy young Chinese volunteers found that Cmax and area under the curve (AUC0-∞) for this compound were higher in women compared to men (p < 0.01), while no significant sex difference was noted in total body weight-normalized oral clearance. semanticscholar.orgbjmu.edu.cn The main pharmacokinetic parameters of the metabolite this compound acid were also higher in females than in males. bjmu.edu.cn These findings suggest that sex can have a significant impact on the metabolism of this compound and its acid metabolite. bjmu.edu.cn

The potential reasons for these observed sex differences may involve variations in cytochrome P450 (CYP) enzyme activity, particularly CYP3A4, which is involved in this compound metabolism. semanticscholar.org Some evidence suggests that young women may have approximately 1.4 times the CYP3A4 activity of men, potentially leading to faster elimination of this compound and this compound acid in females, although with shorter half-lives for females than males in that specific study. semanticscholar.org

Here is a table summarizing pharmacokinetic parameters by sex from one study:

| Parameter | Males (mean ± SD) | Females (mean ± SD) | Statistical Significance |

| Cmax (μg/mL) | 4.39 ± 0.53 | 5.86 ± 1.23 | Significant (p < 0.01) |

| AUC0-∞ (μg·h/mL) | 65.36 ± 13.93 | 71.74 ± 16.48 | Significant (p < 0.01) |

| t1/2β (h) | 15.19 ± 3.05 | 14.48 ± 3.95 | Not specified |

| This compound Acid Cmax (μg/mL) | 2.68 ± 0.52 | 3.56 ± 0.57 | Significant |

| This compound Acid AUC0-∞ (μg·h/mL) | 29.99 ± 6.05 | 34.53 ± 6.41 | Significant |

| This compound Acid t1/2β (h) | 6.46 ± 1.31 | 5.35 ± 1.46 | Not specified |

Impact of Renal and Hepatic Impairment on Pharmacokinetics

Renal and hepatic impairment can significantly influence the pharmacokinetics of this compound. Severe chronic renal failure (creatinine clearance ≤ 20 mL/min) does not appear to significantly alter the pharmacokinetics of the parent compound this compound following a single 200 mg dose. fda.govfda.govdrugs.comeuropa.eumedsafe.govt.nzeuropa.eu However, exposure to this compound acid, an inactive metabolite, is substantially increased, showing a 9-fold increase compared to individuals with normal renal function. fda.govfda.govdrugs.comeuropa.eumedsafe.govt.nzeuropa.eu

Hepatic impairment has a more pronounced effect on this compound pharmacokinetics. In patients with cirrhosis of the liver, the oral clearance of this compound is decreased by approximately 60% compared to healthy individuals. fda.govmdpi.comfda.govdrugs.comeuropa.eu This reduced clearance leads to a doubling of steady-state this compound concentrations in these patients. fda.govfda.goveuropa.eu Studies in patients with cirrhosis, including those with stage B or C according to Child criteria, have demonstrated this significant decrease in clearance. fda.govfda.gov

The major route of this compound elimination is metabolism, primarily in the liver, followed by renal excretion of metabolites. rxlist.comfda.govnih.govscialert.netresearchgate.net Less than 10% of an administered dose is typically excreted unchanged in the urine. rxlist.comfda.goveuropa.eueuropa.eunih.govscialert.nettherecoveryvillage.com The metabolism involves pathways such as hydrolytic deamidation, S-oxidation, aromatic ring hydroxylation, and glucuronide conjugation, with CYP3A4 playing a significant role. rxlist.comfda.govmdpi.comnih.govscialert.netnih.gov Impairment of hepatic function directly impacts these metabolic processes, leading to decreased clearance and increased systemic exposure to this compound.

Influence of P-glycoprotein on this compound Pharmacokinetics

P-glycoprotein (P-gp), an efflux transporter, may play a role in the transport of this compound. In vitro studies have investigated the interaction of this compound and its enantiomers with P-gp. One study using P-gp overexpressing cells (LLC-PK1/MDR1) showed that treatment with a P-gp inhibitor (PSC833) resulted in increased intracellular accumulation of both d-modafinil and l-modafinil. nih.govnih.gov Specifically, PSC833 treatment led to 52.9% and 45.6% increases in d-modafinil and l-modafinil accumulation, respectively, in these cells. nih.gov

Furthermore, the transport rate of l-modafinil across cell monolayers in the basolateral-to-apical direction (efflux) was found to be significantly higher than in the apical-to-basolateral direction (absorption). nih.govnih.gov Coincubation with the P-gp inhibitor significantly decreased the transport of l-modafinil in the efflux direction. nih.govnih.gov These findings suggest that l-modafinil, and potentially d-modafinil, may be substrates for P-gp. nih.govnih.gov

This compound is a wake-promoting compound that has been investigated for its potential cognitive-enhancing effects in various populations, including healthy individuals who are not sleep-deprived. Research in this area has explored its impact across a range of cognitive domains, with findings often varying depending on the complexity of the tasks used in studies.

Cognitive Effects of Modafinil in Research Settings

Effects in Non-Sleep-Deprived Individuals

Specific Cognitive Domain Improvements

Reaction Time and Psychomotor Vigilance

Studies have examined the impact of modafinil (B37608) on reaction time and psychomotor vigilance. In healthy, non-sleep-deprived individuals, this compound has been reported to enhance performance on tasks measuring symbol substitution reaction times einj.org. Research using the Psychomotor Vigilance Test (PVT) has indicated that this compound can improve vigilance and reaction time, as indexed by fewer lapses and faster reaction times, particularly during simulated night shifts nih.govresearchgate.net. One study noted that this compound improved the cognitive performance on a test of attentional vigilance measuring the ability to sustain attention over time when stimuli were presented at varying interstimulus intervals nih.gov.

Effects in Sleep-Deprived Individuals

This compound has been extensively studied for its effects on cognitive performance in sleep-deprived individuals, where its benefits are often more noticeable compared to well-rested individuals wikipedia.org. It has been shown to be an effective countermeasure to the adverse effects of sleep deprivation on cognitive functions aasm.org.

Studies have documented beneficial effects of this compound on cognitive performance in human subjects who have been experimentally sleep-deprived nih.govresearchgate.net. This compound has been found to improve psychomotor and cognitive performance during sleep deprivation, especially during the circadian nadir in performance researchgate.net. Research indicates that administering this compound to treat fatigue associated with inadequate sleep can lead to significant improvement over placebo on measures like the Psychomotor Vigilance Task (PVT), as well as tests of reaction time, mental addition, and short-term memory dtic.mil. In sleep-deprived mice, this compound has been shown to improve learning and memory and alleviate cognitive impairment frontiersin.org.

A study investigating the effects of this compound on working memory in sleep-deprived men found that performance was enhanced by this compound at an intermediate level of task difficulty aasm.org. This enhancement was associated with the recruitment of increased cortical activation volumes aasm.org.

Preclinical Studies on Cognitive Enhancement in Animal Models

Preclinical studies using animal models, primarily rodents, have investigated the potential cognitive-enhancing effects of this compound einj.orgsafepaw.com. These studies aim to understand the mechanisms by which this compound influences learning, memory, attention, and impulsivity safepaw.com.

Learning and Working Memory Tasks in Rodents

Research in rodents has explored the effects of this compound on learning and working memory. Studies have reported that this compound treatment enhanced performance in sequential alternation tasks and improved spontaneous alternation behavior in mice, suggesting an enhancement of working memory einj.org. Chronic this compound administration has also been shown to improve Y-maze learning performance in healthy adult rats in a dose-dependent manner einj.orgeinj.org. This compound has been reported to improve delay-dependent working memory in mice and enhance performance in serial spatial discrimination reversal T-maze tasks frontiersin.org. Studies using the radial arm maze have also shown that this compound can decrease working memory errors in rats frontiersin.org.

Data from a study on Y-maze learning performance in rats with chronic this compound administration:

| This compound Dose (mg/kg) | Days to Reach Learning Criterion (Mean ± SD) | Total Trials (Mean ± SD) |

| 0 (Control) | - | - |

| 100 | 6.0 ± 0.0 | 91.50 ± 8.47 |

| 200 | 4.0 ± 0.0 | 59.25 ± 12.70 |

| 300 | 4.0 ± 0.0 | 58.13 ± 8.61 |

Note: Data extracted from snippet einj.org. The control group data was not explicitly provided in the snippet in this format.

Spatial Learning and Fear Conditioning

The effects of this compound on spatial learning and fear conditioning have also been investigated in animal models. Daily this compound administration before training has been shown to improve learning on serial spatial discrimination reversal tasks and acquisition on the Morris water maze in rodents einj.orgnih.gov. Chronic this compound administration has resulted in favorable performance in visuospatial tasks einj.org. This compound has also been shown to improve performance of spatial memory in a Morris water maze and fear memory using contextual fear conditioning frontiersin.org. However, this compound has been observed to have no effect on cued fear memory einj.org.

Therapeutic Research Applications of Modafinil

Neurological Disorders

Sleep Disorders

Narcolepsy

Research has consistently shown modafinil (B37608) to be effective in treating excessive daytime sleepiness (EDS) associated with narcolepsy. sleepreviewmag.comnih.govnih.govresearchgate.netneurology.orgcda-amc.ca Clinical trials have utilized objective measures such as the Multiple Sleep Latency Test (MSLT) and the Maintenance of Wakefulness Test (MWT), as well as subjective assessments like the Epworth Sleepiness Scale (ESS), to evaluate this compound's impact. sleepreviewmag.comnih.govresearchgate.netneurology.orgcda-amc.ca

In a 9-week, randomized, placebo-controlled, double-blind trial involving 271 patients with narcolepsy, this compound treatment resulted in significant improvement in both objective measures of EDS (MSLT and MWT) and patient self-assessment of sleepiness (ESS). nih.govresearchgate.netneurology.org The Clinical Global Impression of Change, an independent clinician assessment, also indicated a significant reduction in the level of illness. nih.govresearchgate.net

Another review of clinical trials in patients with narcolepsy indicated that this compound 200 or 400 mg/day for 9 weeks significantly increased daytime sleep latency and reduced daytime sleepiness compared with placebo. nih.gov While effective against EDS, this compound did not demonstrate efficacy against cataplexy in these studies. nih.gov Preliminary data suggested that the tolerability of this compound was maintained over a longer term of 40 weeks, with around 75% of subjects with moderate-to-severe narcolepsy reporting near-normal ESS scores after this period. sleepreviewmag.com Their disease severity, as measured by the Clinical Global Impression of Change, was reported to be more than 80% improved. sleepreviewmag.com

Studies have also explored different dosing regimens of this compound in narcolepsy patients experiencing residual evening sleepiness. psychiatryonline.org Investigations comparing once-daily and split-dose regimens found that split doses, particularly 600 mg total daily dose administered as a split dose, and 400 mg administered either once daily or as a split dose, were significantly more effective in maintaining wakefulness throughout the day compared to a 200 mg once-daily regimen in patients with late-day sleepiness. psychiatryonline.org All this compound regimens improved wakefulness as demonstrated by reductions in mean ESS total scores from baseline. psychiatryonline.org

A randomized, crossover, double-blind placebo-controlled trial involving patients with narcolepsy and idiopathic hypersomnia assessed the effect of this compound on real driving performance. oup.comresearchgate.net this compound significantly reduced the mean number of Inappropriate Line Crossings and improved the Standard Deviation of Lateral Position of the vehicle compared to placebo. oup.comresearchgate.net Mean sleep latency on the MWT significantly correlated with the mean number of Inappropriate Line Crossings. oup.comresearchgate.net

Data from clinical trials in narcolepsy:

| Measure | This compound vs. Placebo Improvement (Approximate) | Source(s) |

| Multiple Sleep Latency Test (MSLT) | Significant increase in sleep latency | nih.govresearchgate.netneurology.org |

| Maintenance of Wakefulness Test (MWT) | Significant improvement in wakefulness | nih.govresearchgate.netneurology.org |

| Epworth Sleepiness Scale (ESS) | Significant reduction in sleepiness | nih.govresearchgate.netneurology.org |

| Clinical Global Impression of Change (CGI-C) | Significant reduction in illness severity | sleepreviewmag.comnih.govresearchgate.net |

| Nighttime Sleep Parameters | Not adversely affected | nih.govresearchgate.netneurology.org |

| Cataplexy | No significant effect | nih.gov |

Obstructive Sleep Apnea-Hypopnea Syndrome (OSAHS)

This compound has been investigated as an adjunct therapy for excessive daytime sleepiness in patients with OSAHS who have residual sleepiness despite standard treatments such as continuous positive airway pressure (CPAP). nih.govsleepreviewmag.comresearchgate.netatsjournals.orgaasm.orgersnet.org

Meta-analyses of randomized controlled trials have indicated that this compound significantly improves both subjective and objective measures of daytime sleepiness in patients with OSA. researchgate.netersnet.org One meta-analysis involving 11 RCTs of this compound in 723 patients with OSA showed a significant improvement in Epworth Sleepiness Scale scores (weighted mean difference [WMD], -2.96) and a significant prolongation of sleep latency on the Maintenance of Wakefulness Test (WMD, 2.51 minutes) compared to placebo. researchgate.net Another meta-analysis including this compound and arthis compound (B1684309) studies in OSA reported a reduction in ESS scores by 2.2 points and an improvement in MWT by 3 minutes over placebo. ersnet.org

A double-blind placebo-controlled study in Japanese patients with OSAS on optimal nCPAP treatment and residual excessive sleepiness (ESS ≥ 11) found that this compound significantly improved mean change in ESS total score (-6.6 vs -2.4 with placebo) and sleep latency on MWT (+2.8 vs -0.4 minutes with placebo). aasm.org The percentage of patients whose ESS score normalized (< 11) was significantly higher in the this compound group (69.2%) compared to the placebo group (30.6%) at the final assessment. aasm.org

Research suggests that this compound treatment improves subjective and objective measures of daytime sleepiness and does not compromise CPAP use in patients with OSA. atsjournals.org

Data from studies in OSAHS:

| Measure | This compound vs. Placebo Improvement (Approximate) | Source(s) |

| Epworth Sleepiness Scale (ESS) | Significant reduction in sleepiness (WMD: -2.96) | researchgate.netersnet.org |

| Maintenance of Wakefulness Test (MWT) | Significant increase in sleep latency (WMD: 2.51 mins) | researchgate.netersnet.org |

| Functional Outcomes of Sleep Questionnaire (FOSQ) | Improved total and subscale scores | nih.gov |

| Clinical Global Impression of Change (CGI-C) | Significant improvement in clinical condition | nih.goversnet.org |

Shift Work Sleep Disorder (SWSD)

This compound has been evaluated for its effectiveness in treating excessive sleepiness in individuals with shift work sleep disorder, a condition characterized by excessive sleepiness during the night shift and insomnia during the day. nih.govjwatch.orgnih.govnih.gov

A 3-month, double-blind trial involving 209 patients with SWSD demonstrated that this compound treatment resulted in a modest but significant improvement in mean nighttime sleep latency compared to placebo. jwatch.orgnih.gov A higher percentage of patients receiving this compound showed improvement in their clinical symptoms. jwatch.orgnih.gov Patients treated with this compound also experienced a reduction in the frequency and duration of lapses of attention during nighttime performance testing. jwatch.orgnih.gov Despite these benefits, patients in the study continued to experience excessive sleepiness and impaired performance at night. jwatch.orgnih.gov this compound did not adversely affect daytime sleep in these patients. jwatch.orgnih.govnih.gov

A 12-week study evaluating the effects of this compound on patient functioning and quality of life in patients with SWSD found that this compound significantly improved mean FOSQ total scores and SF-36 mental component scores relative to placebo. nih.gov

Data from studies in SWSD:

| Measure | This compound vs. Placebo Improvement (Approximate) | Source(s) |

| Nighttime Sleep Latency (MSLT) | Modest but significant improvement | jwatch.orgnih.gov |

| Clinical Global Impression of Change (CGI-C) | Higher percentage of patients improved | jwatch.orgnih.gov |

| Psychomotor Vigilance Test (PVT) | Reduced lapses of attention | jwatch.orgnih.gov |

| Functional Outcomes of Sleep Questionnaire (FOSQ) | Significant improvement in total score | nih.gov |

| SF-36 Mental Component Scores | Significant improvement | nih.gov |

| Daytime Sleep | Not adversely affected | jwatch.orgnih.govnih.gov |

Idiopathic Hypersomnia

Research into the use of this compound for idiopathic hypersomnia (IH), a disorder characterized by excessive daytime sleepiness without a known cause, has also been conducted. sleepreviewmag.comoup.comresearchgate.netnih.govresearchgate.net

A review of medications for daytime sleepiness in individuals with IH identified two placebo-controlled trials that compared this compound with placebo in patients with IH without long sleep time. nih.govresearchgate.net These studies, involving a total of 102 participants, indicated that this compound significantly improved self-reported sleepiness on the Epworth Sleepiness Scale compared to placebo. nih.gov Ability to remain awake on the Maintenance of Wakefulness Test was also significantly improved with this compound. nih.gov this compound also significantly improved disease severity on the Clinical Global Impression of Severity scale and resulted in a greater proportion of participants rated as "much improved" or "very much improved" on the Clinical Global Impression of Change. nih.gov

One randomized, double-blind, placebo-controlled study specifically in patients with IH without long sleep time found that this compound decreased subjective sleepiness significantly and improved mean sleep latency in the MWT, although the MWT improvement was not statistically significant in this particular study. researchgate.net The Clinical Global Impression improved significantly. researchgate.net Sleep diaries indicated decreases in the number of naps and duration of daytime sleepiness, as well as increases in feeling refreshed in the morning and significant improvement in performance and reduction in exhaustion during the day. researchgate.net

A pragmatic clinical trial comparing this compound and amphetamine-dextroamphetamine for the treatment of IH (and narcolepsy type 2) found that Epworth Sleepiness Scale scores were improved a similar amount by both treatments. aasm.org

Data from studies in Idiopathic Hypersomnia:

| Measure | This compound vs. Placebo Improvement (Approximate) | Source(s) |

| Epworth Sleepiness Scale (ESS) | Significant reduction in sleepiness | nih.govresearchgate.net |

| Maintenance of Wakefulness Test (MWT) | Significant increase in sleep latency (in some studies) | nih.govresearchgate.net |

| Clinical Global Impression of Severity (CGI-S) | Significant improvement in disease severity | nih.gov |

| Clinical Global Impression of Change (CGI-C) | Greater proportion of patients improved | nih.govresearchgate.net |

| Daytime Sleepiness (Diary) | Decreased frequency and duration | researchgate.net |

| Feeling Refreshed (Diary) | Increased | researchgate.net |

| Performance/Exhaustion (Diary) | Improved performance, reduced exhaustion | researchgate.net |

Animal Models of Sleep-Disordered Breathing

Animal models have been utilized to investigate the effects of this compound on sleep-disordered breathing and associated hypersomnolence. nih.govnih.govoup.comoup.com The English bulldog is recognized as a natural animal model of sleep-disordered breathing (SDB), exhibiting hypersomnolence and disordered breathing episodes, particularly during REM sleep. nih.govoup.comoup.com

A study in English bulldogs investigated the effects of this compound on hypersomnolence and REM SDB. nih.govoup.comoup.com The findings indicated that this compound significantly alleviated hypersomnolence in the bulldogs. nih.govoup.comoup.com This was evidenced by a dramatic decrease in mean total sleep time (from a control value of 50.5% to 8.3% with this compound) and a significant increase in mean sleep latency (from a control value of 71.0 minutes to 346.6 minutes with this compound). nih.govoup.comoup.com The study obtained limited data on the effect of this compound on SDB itself because the drug either greatly diminished or entirely eradicated REM sleep in all five dogs. nih.govoup.comoup.com This suggests a potent wake-promoting effect that impacted the sleep stage where SDB episodes are most frequent and severe in this model. nih.govoup.comoup.com

Data from Animal Models of Sleep-Disordered Breathing (English Bulldogs):

| Measure | Control Value (Mean ± SD) | This compound Value (Mean ± SD) | Statistical Significance | Source(s) |

| Total Sleep Time | 50.5% ± 15.3% | 8.3% ± 6.6% | p ≤ 0.005 | nih.govoup.comoup.com |

| Sleep Latency | 71.0 ± 40.0 minutes | 346.6 ± 104.7 minutes | p ≤ 0.005 | nih.govoup.comoup.com |

| REM Sleep | Present | Greatly diminished or eradicated | Not specified as p-value | nih.govoup.comoup.com |

Neurodegenerative Diseases

Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons. This compound has been studied for its potential to address some of the debilitating symptoms associated with these conditions, including fatigue and cognitive deficits.

Alzheimer's Disease and Dementia

Research into this compound's effects in Alzheimer's disease and other dementias is ongoing, with a focus on symptoms like apathy and cognitive decline. Catecholamine deficiency is a characteristic of many dementias, and this compound is thought to trigger an elevation in catecholamine levels, which has led to the postulation of its role in controlling dementia symptoms. acnr.co.uk Trials in patients with Dementia with Lewy Bodies (DLB) have shown improvements in subjective attention span and alertness with this compound compared to placebo. acnr.co.uk A preliminary study involving patients with DLB or Parkinson's Disease Dementia (PDD) indicated mild to moderate improvement in performance on cognitive assessments following this compound consumption. acnr.co.uk These investigations included assessments of psychomotor vigilance, reaction, and reflexive attention tasks. acnr.co.uk Despite some evidence for symptomatic improvement, clinicians have reported limited changes seen in practice at this stage, and most trials are preclinical. acnr.co.uk Some case reports have also described the exacerbation of psychotic symptoms due to this compound's dopaminergic effects. acnr.co.uk Apathy is a common symptom in Alzheimer's patients, severely impacting cognitive decline, particularly executive function and the ability to plan. psychiatryonline.org While some physicians have prescribed this compound for apathy, there is limited evidence on its effectiveness beyond individual case reports. psychiatryonline.org One small clinical study in 2012 found no evidence that this compound lowered apathy, while a 2013 trial suggested improvements in attention and cognitive state. psychiatryonline.org Two recent clinical trials have shown that methylphenidate, another stimulant, might improve attention and apathy among Alzheimer's patients, providing some rationale for potential beneficial properties of this compound. psychiatryonline.org However, one very small trial of this compound in Alzheimer's disease found insufficient evidence to determine its effect on apathy. cochrane.org

Parkinson's Disease (PD)

This compound has been investigated for its potential role in managing symptoms of Parkinson's Disease, particularly excessive daytime sleepiness and fatigue. Parkinson's disease involves brain inflammation and damage to dopamine-producing neurons. medicalnewstoday.com this compound may offer anti-inflammatory and brain protection benefits that could potentially slow or even reverse the progression of Parkinson's, although the data from these studies are inconclusive. medicalnewstoday.com In animal models of brain inflammation similar to that in Parkinson's, this compound has helped reduce or reverse inflammation. medicalnewstoday.com A 2020 study in mice found that the drug may promote more dopamine (B1211576) in the brain, reduce inflammation, and prevent neurological damage. medicalnewstoday.com

Studies assessing this compound for excessive daytime sleepiness in PD have yielded mixed results. Two small, crossover, double-blind randomized controlled trials (RCTs) found a positive effect of this compound on daytime sleepiness, while one larger double-blind RCT found no significant improvement as assessed by the Epworth Sleepiness Scale (ESS). cambridge.org A meta-analysis of these trials suggested that this compound significantly decreased sleepiness. cambridge.org An open-label study further supported these findings. cambridge.org However, a small, double-blind, placebo-controlled pilot study found that this compound use did not significantly improve Parkinson's disease-related fatigue. cambridge.org While this compound may improve subjective sleep perception in PD patients, it may not lead to an actual improvement in objective sleep parameters. cambridge.org

Multiple Sclerosis (MS)-Related Fatigue

Here is a summary of selected research findings on this compound for MS-Related Fatigue:

| Study Type | Outcome Measure (Fatigue) | This compound Effect vs. Placebo | Statistical Significance |

| Review of published data | MFIS, ESS | Significant Reduction | Yes |

| Review of published data | FSS | No Significant Difference | No |

| Meta-analysis | Overall Fatigue | Significant Reduction | Yes |

| RCT (this compound vs. CBT vs. Combination) | MFIS | Clinically Meaningful Reduction (similar across groups) | No Significant Difference Between Groups multiplesclerosisnewstoday.com |

Other Neurodegenerative Conditions

This compound's potential therapeutic effects have also been explored in other neurodegenerative conditions. Preclinical studies suggest a potential neuroprotective effect of this compound in neurodegenerative diseases. researchgate.net There is unequivocal evidence of an anti-inflammatory effect of this compound in experimental animal models of brain inflammation and neurodegenerative disorders, including brain ischemia and amyotrophic lateral sclerosis. sci-hub.se, nih.gov this compound acts on resident glial cells and infiltrating immune cells, negatively affecting both innate and adaptive immune responses in the brain. nih.gov Given the role of cellular infiltration and microglia activation in a number of neurological and neurodegenerative disorders, further research is warranted to address the effect of this compound treatment on the progression of these diseases. sci-hub.se this compound has been reported to have potential therapeutic use in alleviating fatigue in several neurological and neurodegenerative diseases. nih.gov

Traumatic Brain Injury (TBI) and Closed-Head Brain Injury

Excessive daytime sleepiness (EDS) and fatigue are common and often debilitating symptoms following traumatic brain injury (TBI). neurology.org, nih.gov this compound has been investigated as a potential treatment for these sequelae. A prospective, double-blind, randomized, placebo-controlled pilot study in 20 patients with TBI who had fatigue or EDS (or both) found that EDS improved significantly in patients treated with this compound compared with the placebo group. neurology.org Similarly, the ability to stay awake on the maintenance of wakefulness test improved only in the this compound group. neurology.org However, this compound had no impact on posttraumatic fatigue in this study. neurology.org This study provided Class I evidence that this compound (100–200 mg daily) improves posttraumatic EDS compared with placebo, but does not improve posttraumatic fatigue. neurology.org

A systematic review and meta-analysis examining the efficacy and safety of this compound or arthis compound in post-TBI persons experiencing EDS included data from three randomized controlled trials. tandfonline.com In those treated with this compound (dose range: 100–400 mg) or arthis compound (dose range: 150–250 mg), the mean ESS score was decreased in comparison with placebo. tandfonline.com This meta-analysis concluded that this compound/arthis compound was effective in improving EDS after TBI compared with placebo. tandfonline.com

Experimental studies in rats have explored the effects of this compound on the neuroinflammatory response after TBI. A weight drop model was used to induce experimental TBI in rats, and the treatment group received this compound. minervamedica.it Rats treated with this compound after the trauma had a statistically significant higher Garcia Test Score, which assesses neurological status. minervamedica.it They also presented with increased evidence of anti-inflammatory and neuroprotective effects. minervamedica.it Decreased levels of biochemical parameters such as NSE, CASP3, and TBARS, which are indicators of neuronal damage and oxidative stress, were observed with statistical significance. minervamedica.it These findings support the notion that this compound may be beneficial in decreasing mortality and morbidity after TBI through anti-inflammatory, anti-oxidative, and neuroprotective effects. minervamedica.it

Apathy is another common sequela of TBI. researchgate.net There is limited empirical evidence for effective treatments for post-TBI apathy. researchgate.net However, case reports suggest the potential effectiveness of this compound in treating post-TBI apathy. researchgate.net this compound activates the anterior cingulate cortex, which is associated with cognitive improvement, and there is a strong association between apathy and disruption of the cortico-basal ganglia loop involving this area. researchgate.net this compound may have unexplored benefits in improving apathy through activation of the anterior cingulate cortex. researchgate.net

Here is a summary of selected research findings on this compound for TBI:

| Study Type | Condition Studied | Outcome Measured | This compound Effect vs. Placebo | Statistical Significance |

| Pilot RCT | TBI with Fatigue/EDS | Excessive Daytime Sleepiness (EDS) | Improved | Significant neurology.org |

| Pilot RCT | TBI with Fatigue/EDS | Fatigue | No Impact | Not Significant neurology.org |

| Pilot RCT | TBI with Fatigue/EDS | Ability to Stay Awake (MWT) | Improved | Significant neurology.org |

| Meta-analysis of RCTs | Post-TBI EDS | Excessive Daytime Sleepiness (ESS Score) | Decreased | Significant tandfonline.com |

| Experimental Study (Rats) | Experimental TBI | Neurological Status (Garcia Test Score) | Higher Score | Significant minervamedica.it |

| Experimental Study (Rats) | Experimental TBI | Anti-inflammatory and Neuroprotective Effects | Increased Evidence | Significant minervamedica.it |

| Experimental Study (Rats) | Experimental TBI | Biochemical Markers (NSE, CASP3, TBARS) | Decreased Levels | Significant minervamedica.it |

| Review of Case Reports | Post-TBI Apathy | Apathy | Potential Effectiveness | - |

Psychiatric Disorders

This compound has been used experimentally to treat various psychiatric disorders, including ADHD, mood disorders, schizophrenia, and substance dependence. nih.gov, researchgate.net Compared to placebo, this compound has shown positive but mainly variable results on different clinical and cognitive measures in these conditions. nih.gov, researchgate.net The effects can appear rapidly, within a week, and tend to stabilize over time. nih.gov